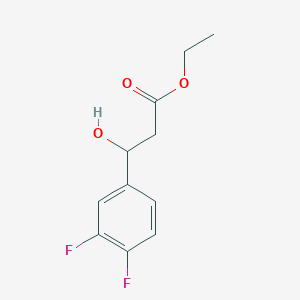

Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

CAS No.: 1247149-72-9

Cat. No.: VC4325257

Molecular Formula: C11H12F2O3

Molecular Weight: 230.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247149-72-9 |

|---|---|

| Molecular Formula | C11H12F2O3 |

| Molecular Weight | 230.211 |

| IUPAC Name | ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |

| Standard InChI Key | ZOGDGDQVUYOSQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O |

Introduction

Chemical Identity and Structural Features

Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate belongs to the class of β-hydroxy esters, which are pivotal intermediates in organic synthesis. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol . The compound’s structure features:

-

A 3,4-difluorophenyl group, which introduces electronic effects due to fluorine’s electronegativity, influencing reactivity and intermolecular interactions.

-

A β-hydroxy ester moiety, enabling participation in hydrogen bonding and serving as a handle for further functionalization.

Comparative analysis with analogs like ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate (C₁₁H₁₂F₂O₃) reveals that fluorine substitution patterns significantly alter physicochemical properties. For instance, the 3,4-difluoro configuration may enhance dipole moments compared to 2,4-substituted variants, affecting solubility and crystal packing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of β-hydroxy esters typically involves aldol addition or reduction of α,β-unsaturated esters. For ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a plausible route includes:

-

Aldol Reaction: Condensation of ethyl 3,4-difluorophenylglyoxylate with formaldehyde under basic conditions, followed by acid workup.

-

Reduction of α-Keto Esters: Hydrogenation of ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (CAS: 252955-07-0) using catalysts like NaBH₄ or LiAlH₄.

A study on ethyl 2-diazo-3-(3,4-difluorophenyl)-3-hydroxypropanoate demonstrates the feasibility of diazo intermediates in synthesizing β-hydroxy esters, though this method introduces additional complexity .

Industrial-Scale Manufacturing

Industrial production may employ continuous flow reactors to optimize esterification and reduction steps. Key considerations include:

-

Catalyst Selection: Acid catalysts (e.g., H₂SO₄) for esterification.

-

Purification Techniques: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours (continuous) |

| Yield | 60–75% | 85–90% |

| Purity | ≥95% (HPLC) | ≥99% (GC-MS) |

Physicochemical Properties

While experimental data for the exact compound is sparse, predictions based on analogs suggest:

-

Boiling Point: ~280–290°C (estimated via group contribution methods).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .

-

Spectroscopic Signatures:

Reactivity and Functionalization

The β-hydroxy ester group enables diverse transformations:

-

Oxidation: Conversion to α-keto esters using Jones reagent.

-

Dehydration: Formation of α,β-unsaturated esters via acid-catalyzed elimination.

-

Nucleophilic Substitution: Displacement of the hydroxyl group with amines or thiols under Mitsunobu conditions .

Notably, the 3,4-difluorophenyl moiety enhances electrophilic aromatic substitution reactivity at the meta position due to fluorine’s directing effects.

Applications in Medicinal Chemistry

β-Hydroxy esters are key intermediates in drug synthesis. For example:

-

Antifungal Agents: Analogous compounds inhibit lanosterol 14α-demethylase, a target in azole antifungals .

-

NSAID Precursors: Structural motifs similar to ibuprofen and naproxen suggest anti-inflammatory potential.

| Bioactivity | Mechanism | Analogous Compound |

|---|---|---|

| Antifungal | CYP450 inhibition | Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate |

| Anti-inflammatory | COX-1/COX-2 inhibition | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate |

Comparison with Structural Analogs

The 3,4-difluoro substitution differentiates this compound from other β-hydroxy esters:

Future Research Directions

-

Stereoselective Synthesis: Development of asymmetric catalytic methods to access enantiomerically pure forms.

-

Biological Screening: Evaluation against kinase targets and antimicrobial panels.

-

Computational Modeling: DFT studies to predict reactivity and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume